

CAY10566: A Potent and Selective Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)

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Compound of Interest

Compound Name: CAY10566

Cat. No.: B1668650

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10566 is a potent, orally bioavailable, and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3][4] This desaturation step is a rate-limiting factor in the de novo synthesis of MUFAs, which are essential components of cellular membranes, triglycerides, and cholesterol esters.[3][5] The activity of SCD1 has been implicated in various physiological and pathological processes, including obesity, diabetes, and cancer, making it a compelling target for therapeutic intervention.[6][7] This technical guide provides a comprehensive overview of the target and mechanism of action of **CAY10566**, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of **CAY10566** is Stearoyl-CoA Desaturase 1 (SCD1).[1][2][5] **CAY10566** exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[1][2] This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][2][3] The resulting decrease in MUFA levels and the accumulation of SFAs within the cell trigger a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[6]

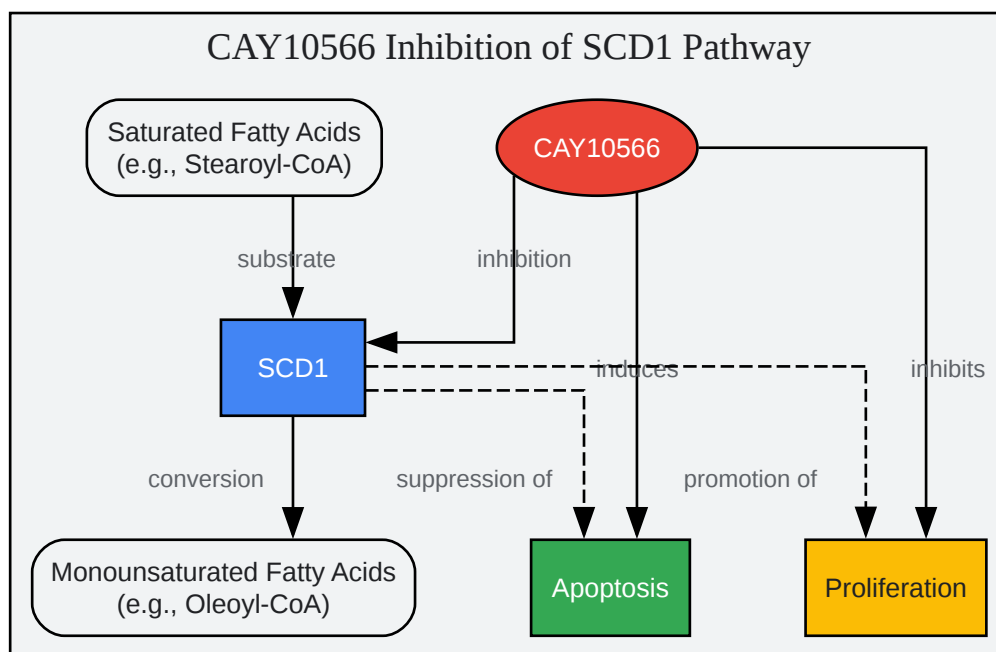
Quantitative Data

The inhibitory potency of **CAY10566** against SCD1 has been characterized in various enzymatic and cellular assays. The following table summarizes the key quantitative data available for **CAY10566**.

Parameter	Species/Cell Line	Value (nM)	Reference(s)
IC50	Mouse SCD1 (enzymatic assay)	4.5	[1] [2]
IC50	Human SCD1 (enzymatic assay)	26	[1] [2]
IC50	HepG2 cells (conversion of saturated to monounsaturated fatty acids)	6.8 - 7.9	[2]
IC50	PANC-1 cells (cell viability)	142.4	[8]

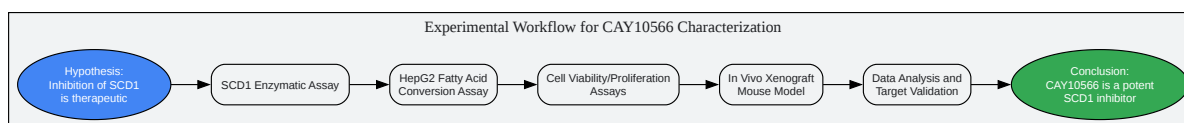
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of **CAY10566** and the experimental approaches to its characterization, the following diagrams have been generated using the DOT language.



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Caption: **CAY10566** inhibits SCD1, blocking MUFA synthesis and promoting apoptosis.



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Caption: Workflow for characterizing **CAY10566** from hypothesis to in vivo validation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving **CAY10566**.

SCD1 Enzymatic Assay (General Protocol)

While a specific detailed protocol for the exact IC₅₀ determination of **CAY10566** is not publicly available, a general high-throughput scintillation proximity assay (SPA) for SCD1 is described in the literature.^[7] This method can be adapted for inhibitor screening.

Objective: To determine the in vitro inhibitory activity of **CAY10566** on SCD1 enzymatic activity.

Materials:

- Recombinant human or mouse SCD1 enzyme
- Scintillation proximity assay (SPA) beads
- Radiolabeled substrate (e.g., [3H]stearoyl-CoA)
- Assay buffer (e.g., phosphate buffer with necessary co-factors)
- **CAY10566** stock solution (in DMSO)
- Microplates (e.g., 1536-well)
- Scintillation counter

Procedure:

- Prepare a crude lysate of recombinant SCD1.^[7]
- Couple the SCD1 enzyme to the SPA beads.^[7]
- Prepare serial dilutions of **CAY10566** in DMSO and then in assay buffer.
- In a microplate, add the SCD1-coupled SPA beads, the radiolabeled substrate, and the different concentrations of **CAY10566** or vehicle control (DMSO).
- Incubate the plate to allow the enzymatic reaction to proceed.
- Measure the scintillation counts using a microplate-compatible scintillation counter. The proximity of the radiolabeled product to the bead will generate a signal.

- Calculate the percent inhibition for each concentration of **CAY10566** relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.

HepG2 Cell-Based Fatty Acid Conversion Assay

This assay measures the ability of **CAY10566** to inhibit the conversion of saturated to monounsaturated fatty acids in a cellular context.

Objective: To determine the cellular potency of **CAY10566** in inhibiting SCD1 activity.

Materials:

- HepG2 cells
- Cell culture medium (e.g., MEM supplemented with FBS and antibiotics)
- Deuterium-labeled stearic acid (d-stearic acid)
- **CAY10566** stock solution (in DMSO)
- 24-well plates
- Reagents for lipid extraction (e.g., hexane, isopropanol)
- LC-MS system

Procedure:

- Seed HepG2 cells in 24-well plates and grow to confluence.[\[5\]](#)
- Treat the cells with various concentrations of **CAY10566** or vehicle control (DMSO) for a predetermined time.[\[5\]](#)
- Add deuterium-labeled stearic acid to the cell culture medium and incubate.[\[5\]](#)
- After incubation, wash the cells and extract the total cellular lipids.[\[5\]](#)

- Analyze the lipid extracts by LC-MS to measure the levels of deuterium-labeled stearic acid and its conversion product, deuterium-labeled oleic acid.[\[5\]](#)
- Calculate the ratio of labeled oleic acid to labeled stearic acid as a measure of SCD1 activity.
- Determine the IC50 value of **CAY10566** by plotting the percent inhibition of the conversion against the inhibitor concentration.

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **CAY10566** in a mouse model.

Objective: To assess the in vivo anti-cancer activity of **CAY10566**.

Materials:

- Immunocompromised mice (e.g., NSG mice)
- Cancer cell line (e.g., glioblastoma cells) engineered to express luciferase
- **CAY10566** formulation for oral administration
- Vehicle control
- Bioluminescence imaging system

Procedure:

- Implant cancer cells intracranially into the mice.[\[9\]](#)
- Monitor tumor growth using bioluminescence imaging.[\[9\]](#)
- Once tumors are established, randomize the mice into treatment and control groups.[\[9\]](#)
- Administer **CAY10566** (e.g., 50 mg/kg, orally) or vehicle to the respective groups according to a defined schedule.[\[9\]](#)[\[10\]](#)
- Continue to monitor tumor growth and the health of the mice throughout the study.[\[9\]](#)

- The primary endpoint is typically overall survival.[9]
- At the end of the study, tumors can be harvested for pharmacodynamic studies, such as measuring the levels of stearate and oleate.[9]

Conclusion

CAY10566 is a well-characterized and potent inhibitor of SCD1, demonstrating activity in both enzymatic and cellular assays, as well as in preclinical models of cancer. Its ability to selectively target SCD1 and modulate lipid metabolism provides a valuable tool for researchers investigating the role of de novo lipogenesis in various diseases. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with **CAY10566** and the broader field of lipid metabolism.

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